N-[(Pyrrolidin-1-yl)methyl]urea
Description
Structure
3D Structure
Properties
CAS No. |
873543-23-8 |
|---|---|
Molecular Formula |
C6H13N3O |
Molecular Weight |
143.19 g/mol |
IUPAC Name |
pyrrolidin-1-ylmethylurea |
InChI |
InChI=1S/C6H13N3O/c7-6(10)8-5-9-3-1-2-4-9/h1-5H2,(H3,7,8,10) |
InChI Key |
AAZDLKBYEGOLHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CNC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of N Pyrrolidin 1 Yl Methyl Urea
Pioneering Synthetic Routes: Mannich Reaction Pathways for N-[(Pyrrolidin-1-yl)methyl]urea and Analogues
The Mannich reaction is a prominent carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. pharmdguru.comnih.gov This reaction is particularly relevant for the synthesis of this compound as it allows for the direct coupling of a pyrrolidine (B122466), an aldehyde (typically formaldehyde), and urea (B33335) in a single step.
Three-Component Condensation Strategies
The most direct approach to this compound is through a three-component condensation reaction. This strategy brings together pyrrolidine, an aldehyde (such as formaldehyde), and urea. The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of pyrrolidine and the aldehyde. This is followed by the nucleophilic attack of urea on the iminium ion to form the final product. pharmdguru.com
A study on the synthesis of a related Mannich base, 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea, illustrates this principle. In this case, succinimide (B58015) (as the active hydrogen-containing compound), 4-chlorobenzaldehyde, and urea were reacted in a 1:1:1 molar ratio in ethanol (B145695). The product precipitated from the reaction mixture, demonstrating the feasibility of a one-pot synthesis. pharmdguru.com While this example uses succinimide instead of pyrrolidine and a substituted benzaldehyde, the fundamental reaction pathway is analogous to what would be expected for the synthesis of this compound using pyrrolidine and formaldehyde.
The general mechanism for the three-component synthesis of this compound is as follows:
Formation of the Iminium Ion: Pyrrolidine reacts with formaldehyde to form a highly reactive electrophilic iminium ion.
Nucleophilic Attack by Urea: The nitrogen atom of urea acts as a nucleophile and attacks the iminium ion.
Product Formation: A proton transfer then yields the stable this compound.
The Biginelli reaction, a well-known multi-component reaction for the synthesis of dihydropyrimidones, shares mechanistic similarities with the Mannich reaction, involving the condensation of an aldehyde, a β-ketoester, and urea. organic-chemistry.org The initial step is often believed to be the condensation between the aldehyde and urea to form an iminium intermediate, which then reacts with the nucleophile. organic-chemistry.org
Optimization of Reaction Parameters and Yield Enhancement
The efficiency of the Mannich reaction is influenced by several factors, including the nature of the reactants, the solvent, temperature, and the presence of catalysts. For the synthesis of this compound, optimizing these parameters would be crucial for maximizing the yield and purity of the product.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact the reaction rate and product yield. Polar protic solvents like ethanol or water are often used for Mannich reactions. pharmdguru.com
Temperature: The reaction may be performed at room temperature or require heating to proceed at a reasonable rate. pharmdguru.com
Catalyst: While some Mannich reactions proceed without a catalyst, acid or base catalysis can enhance the reaction rate. For instance, the Biginelli reaction is acid-catalyzed. organic-chemistry.org
Reactant Stoichiometry: Varying the molar ratios of pyrrolidine, formaldehyde, and urea can help to maximize the conversion of the limiting reagent and minimize the formation of by-products.
Alternative and Advanced Urea Synthesis Strategies Applicable to this compound Structure
Nucleophilic Addition Approaches
A common and versatile method for the synthesis of ureas is the nucleophilic addition of an amine to an isocyanate. researchgate.net In the context of this compound, this would involve the reaction of pyrrolidine with a suitable electrophilic partner.
One possible route is the reaction of pyrrolidin-1-ylmethanamine with an isocyanate. However, a more direct approach would be the reaction of pyrrolidine with a pre-formed or in-situ generated aminomethyl isocyanate. Alternatively, a two-step approach could be employed where a halo-methyl urea is first synthesized and then reacted with pyrrolidine in a nucleophilic substitution reaction.
The reaction of enamines with isocyanates also represents a viable, though less direct, route to urea derivatives. researchgate.net
Carbonylation and Rearrangement-Based Syntheses (e.g., Hofmann Rearrangement)
Rearrangement reactions, such as the Hofmann and Curtius rearrangements, provide powerful methods for the synthesis of amines and their derivatives, including ureas. nih.gov
The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate. mdpi.com This method could be adapted for the synthesis of this compound. For instance, a 2-(pyrrolidin-1-yl)acetamide could be subjected to Hofmann rearrangement conditions (e.g., using bromine and a base) to generate a (pyrrolidin-1-ylmethyl)isocyanate intermediate. This reactive isocyanate could then be trapped with ammonia (B1221849) or another amine to yield the desired urea. mdpi.comorganic-chemistry.org A study has shown that β-phenylamino amides can stereospecifically produce cyclic ureas via a Hofmann rearrangement. organic-chemistry.org
The Curtius rearrangement is another method that proceeds through an isocyanate intermediate, starting from an acyl azide. nih.gov This could also be a potential, though likely more complex, route to the (pyrrolidin-1-ylmethyl)isocyanate precursor.
Metal-Catalyzed Urea Formation
In recent years, metal-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds and the synthesis of ureas. These methods often offer high efficiency and functional group tolerance.
One such approach is the metal-catalyzed carbonylation of amines. For example, a copper-catalyzed method has been developed for the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines. tandfonline.com This reaction was shown to be compatible with a pyrrolidine-containing O-benzoyl hydroxylamine, affording the corresponding urea derivative in good yield. tandfonline.com This suggests that metal-catalyzed cross-coupling strategies could be developed for the synthesis of this compound.
"On-Water" Reaction Methodologies
The use of water as a solvent in chemical synthesis is a cornerstone of green chemistry, and the synthesis of urea derivatives is no exception. An efficient and environmentally benign method for the synthesis of N-substituted ureas has been developed utilizing water as the reaction medium, eliminating the need for organic co-solvents. nih.gov This approach involves the nucleophilic addition of amines to an isocyanate, such as potassium isocyanate, in an aqueous environment. nih.gov
This methodology has been successfully applied to the synthesis of a wide array of N-substituted ureas, including mono-, di-, and cyclic ureas, with good to excellent yields and high purity, often requiring only simple filtration or extraction for purification. nih.gov The reaction proceeds under mild conditions, without the need for heating or a catalyst. nih.gov A notable aspect of this method is its scalability, proving suitable for the gram-scale synthesis of commercially important molecules. nih.gov
A key factor influencing the reactivity of amines in this on-water synthesis is their pKaH. nih.gov For instance, in a competitive reaction between aniline (B41778) and the more nucleophilic morpholine, the reaction selectively produces the N-substituted urea of aniline. nih.gov This selectivity is attributed to the pKaH of the amines, highlighting a predictable element of this synthetic route. nih.gov
The applicability of this on-water protocol extends to the one-pot synthesis of complex molecules. For example, the agrochemical Isoproturon has been synthesized in water by first forming an N-substituted urea intermediate, which then reacts in situ with dimethyl amine. nih.gov This marks the first reported one-pot synthesis of Isoproturon in water without a catalyst or the direct use of isocyanate chemistry. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral derivatives of this compound necessitates precise control over the stereochemistry of the pyrrolidine ring. This is achieved through various stereoselective strategies, including asymmetric approaches with chiral auxiliaries and diastereoselective techniques.
Asymmetric Approaches and Chiral Auxiliary Strategies
Asymmetric synthesis is a powerful tool for obtaining enantiomerically pure compounds. A common strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. researchgate.net These auxiliaries are typically derived from inexpensive, naturally occurring chiral sources. researchgate.net
The development of novel chiral pyrrolidine-based organocatalysts has been a significant focus, with many synthetic strategies aimed at the asymmetric construction of substituted chiral pyrrolidines. nih.gov These methods often involve the modification of existing pyrrolidine structures to enhance their catalytic efficiency and selectivity. nih.gov
One notable example is the synthesis of chiral 2,5-disubstituted pyrrolidines starting from 2,5-hexanedione (B30556), which is reduced to a chiral diol with high stereoselectivity using baker's yeast. acs.org This diol can then be converted to the pyrrolidine ring. acs.org Another approach utilizes D-mannitol as a starting material to create chiral bis-epoxides, which serve as precursors for trans-2,5-dialkylpyrrolidines. acs.org
The following table provides examples of chiral auxiliaries and their applications in the asymmetric synthesis of pyrrolidine derivatives.
| Chiral Auxiliary Source | Synthetic Application | Reference |
| Baker's Yeast | Reduction of 2,5-hexanedione to a chiral diol for pyrrolidine synthesis. | acs.org |
| D-Mannitol | Synthesis of chiral bis-epoxides as precursors for trans-2,5-dialkylpyrrolidines. | acs.org |
| Camphor-derived auxiliaries | Diastereoselective alkylation and Diels-Alder reactions. | researchgate.net |
Diastereoselective Synthesis Techniques
Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. In the context of this compound derivatives, this involves the controlled formation of substituted pyrrolidines with high diastereomeric purity.
A highly effective method for the diastereoselective synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides. scholaris.ca While this reaction can sometimes lead to mixtures of endo and exo products, modifications to the reaction pathway can significantly improve diastereoselectivity. scholaris.ca One such modification involves forcing the demetalation of tin- or silicon-substituted iminium ions, followed by azomethine ylide cycloaddition and nucleophilic cyclization, resulting in highly substituted pyrrolidines with excellent diastereomeric purity. scholaris.caacs.org
The use of a chiral N-tert-butanesulfinyl group as a chiral auxiliary in 1-azadienes has been shown to be highly effective in controlling the diastereoselectivity of [3+2] cycloaddition reactions with azomethine ylides. acs.org This approach allows for the synthesis of densely substituted pyrrolidines with up to four stereogenic centers with good to excellent regio- and diastereoselectivities. acs.org The (S)-configuration of the sulfinyl group, for instance, can induce a specific (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine. acs.org
Another diastereoselective method involves a one-pot, four-step protocol starting with the formation of a silyllithium reagent. This is followed by its addition to a diaryl olefin, a highly diastereoselective addition to a chiral sulfinimine, and subsequent intramolecular cyclization to yield N-protected pyrrolidines with high diastereoselectivity. nih.govacs.org
The table below summarizes key findings from diastereoselective synthesis studies of substituted pyrrolidines.
| Method | Key Features | Diastereomeric Ratio (dr) | Reference |
| Azomethine Ylide Cycloaddition | Demetalation of tin- or silicon-substituted iminium ions. | High | scholaris.caacs.org |
| [3+2] Cycloaddition with Chiral Auxiliary | Use of N-tert-butanesulfinyl group on 1-azadiene. | Good to Excellent | acs.org |
| One-pot Silyllithium Protocol | Addition to a chiral sulfinimine. | Excellent (up to 99:1) | nih.govacs.org |
Ring Construction Versus Functionalization of Preformed Pyrrolidine Rings in this compound Synthesis
The synthesis of this compound derivatives can be broadly categorized into two main strategies: the construction of the pyrrolidine ring from acyclic or other cyclic precursors, and the functionalization of a pre-existing pyrrolidine ring. nih.govmdpi.com
The most prevalent approach involves the functionalization of a readily available, optically pure pyrrolidine ring, often derived from proline or 4-hydroxyproline. mdpi.com This method is favored for its efficiency in producing optically pure compounds with good yields. mdpi.com A variety of bioactive molecules incorporating the pyrrolidine scaffold are synthesized through the functionalization of proline derivatives. nih.gov
Alternatively, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors. nih.gov One such method is the 1,3-dipolar cycloaddition process, for example, between an N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and an acrylate (B77674) in the presence of an acid. nih.gov Another innovative approach involves the photo-promoted ring contraction of pyridines with a silylborane to produce pyrrolidine derivatives. nih.gov This strategy is particularly promising as it utilizes abundant and inexpensive pyridines as starting materials. nih.gov
The choice between ring construction and functionalization depends on the desired substitution pattern of the final pyrrolidine derivative and the availability of starting materials. While functionalization of preformed rings is often more straightforward for introducing diversity around a conserved core, ring construction methods offer greater flexibility in creating more complex and unique pyrrolidine skeletons.
Spectroscopic and Structural Characterization Studies of N Pyrrolidin 1 Yl Methyl Urea
Advanced Spectroscopic Elucidation Techniques
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of N-[(Pyrrolidin-1-yl)methyl]urea.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of an organic molecule in solution. Analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom in the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the expected signals would correspond to the protons of the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, and the urea (B33335) group. The protons on the pyrrolidine ring typically appear as multiplets in the upfield region. The methylene protons adjacent to the pyrrolidine nitrogen and the urea nitrogen would likely present as a distinct singlet or a coupled system, while the NH and NH₂ protons of the urea moiety would appear as broader signals, the chemical shifts of which can be sensitive to solvent and concentration.
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |
| Assignment | Shift (ppm) |
| Pyrrolidine CH₂ (β) | ~1.70-1.80 (m) |
| Pyrrolidine CH₂ (α) | ~2.50-2.60 (m) |
| Methylene CH₂ | ~4.10 (s) |
| Urea NH | Varies |
| Urea NH₂ | Varies |
| Note: These are predicted values based on typical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H and C=O bonds of the urea group, as well as the C-N and C-H bonds of the pyrrolidine and methylene moieties.
Key expected vibrational frequencies include:
N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) and the secondary amine (NH) of the urea group.
C-H stretching: Bands just below 3000 cm⁻¹ due to the aliphatic C-H bonds of the pyrrolidine and methylene groups.
C=O stretching (Amide I band): A strong absorption band around 1650-1680 cm⁻¹, characteristic of the urea carbonyl group.
N-H bending (Amide II band): An absorption band in the region of 1600-1550 cm⁻¹.
C-N stretching: Bands in the fingerprint region (1400-1000 cm⁻¹) corresponding to the various C-N bonds within the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Urea) | 3400-3200 |
| C-H Stretch (Aliphatic) | 2970-2850 |
| C=O Stretch (Urea) | 1680-1650 |
| N-H Bend (Urea) | 1600-1550 |
| C-N Stretch | 1400-1000 |
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can confirm the molecular formula, C₆H₁₃N₃O. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
For this compound, the molecular ion peak [M]⁺ would be expected at m/z 143.11. Common fragmentation pathways would likely involve:
Alpha-cleavage: The cleavage of the C-C bond adjacent to the pyrrolidine nitrogen is a common pathway for amines.
Loss of the pyrrolidinomethyl group: Fragmentation could lead to the loss of the entire pyrrolidinomethyl side chain.
Formation of the pyrrolidinomethyl cation: A prominent peak at m/z 84 corresponding to the [C₅H₁₀N]⁺ fragment is highly probable, resulting from the cleavage of the bond between the methylene group and the urea nitrogen.
Cleavage of the urea moiety: Fragmentation of the urea group itself can also occur.
Predicted Fragmentation Pattern:
m/z = 143: Molecular ion [M]⁺
m/z = 84: [Pyrrolidinyl-CH₂]⁺
m/z = 70: [Pyrrolidine]⁺
m/z = 43: [H₂NCO]⁺
Liquid Chromatography-Mass Spectrometry (LCMS)
Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is particularly useful for analyzing the purity of a sample and identifying any potential byproducts from the synthesis of this compound. By coupling an HPLC system with a mass spectrometer, a chromatogram is generated showing the retention time of the compound, while the mass spectrometer provides the mass-to-charge ratio, confirming the identity of the peak corresponding to the target molecule. While specific experimental data is not available, a typical LCMS analysis would confirm the presence and purity of the compound with a molecular weight of 143.19 g/mol .
Solid-State Structural Determination: X-ray Crystallography
While spectroscopic methods provide data on the molecule in solution or in the gas phase, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state.
Crystal Structure Analysis and Conformational Studies
To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. However, analysis of related structures, such as those of other pyrrolidine derivatives and various ureas, can provide insight into the likely conformation and intermolecular interactions.
Intermolecular Interactions and Packing Architectures (e.g., Hydrogen Bonding)
The molecular structure of this compound contains key functional groups that are highly likely to participate in extensive hydrogen bonding, which would be the primary determinant of its crystal packing. The urea moiety itself is well-known for forming robust and predictable hydrogen-bonded networks. mdpi.comresearchgate.net
Expected Hydrogen Bonding Motifs:
N-H···O=C Interactions: The two N-H groups of the urea are strong hydrogen bond donors. They are expected to form strong intermolecular hydrogen bonds with the carbonyl oxygen atom of neighboring molecules. This is a classic interaction in urea derivatives, often leading to the formation of one-dimensional tapes or chains. researchgate.net In these arrangements, molecules are linked head-to-tail, with the N-H of one molecule donating to the C=O of the next.
Potential for Bifurcated Hydrogen Bonds: The urea group can also engage in bifurcated hydrogen bonds, where both N-H groups of a single urea moiety donate to the same carbonyl oxygen of an adjacent molecule, forming a ring-like motif.
Role of the Pyrrolidinyl Nitrogen: The nitrogen atom within the pyrrolidine ring is a potential hydrogen bond acceptor. While it is a weaker acceptor than the carbonyl oxygen, it could participate in weaker C-H···N interactions or, if protonated, act as a hydrogen bond donor. In the neutral form, its role as an acceptor might be observed in the crystal structure of related compounds, such as in 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one, where an intramolecular O-H···N hydrogen bond is present. nih.gov
Illustrative Data from Related Structures:
To illustrate the types of interactions expected, we can consider data from crystallographically characterized ureas and pyrrolidine derivatives. For instance, in the crystal structure of N,N'-bis(3-pyridyl)urea, N-H···N and N-H···O hydrogen bonds are the directing forces in the crystal packing, demonstrating the strong donor capacity of the urea N-H groups. researchgate.net In another example, N′-(2-Chlorobenzoyl)-N-(pyrrolidin-1-yl)thiourea, although a thiourea (B124793), shows hydrogen-bonded pairs of molecules forming stacks in the crystal structure. researchgate.net
A hypothetical table of hydrogen bond geometries for this compound, based on common values observed in similar structures, is presented below. These values are predictive and would require experimental validation through single-crystal X-ray diffraction.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H | H | O=C | ~ 0.86 | ~ 2.0 - 2.2 | ~ 2.8 - 3.0 | ~ 150 - 170 |
| N-H | H | N(pyrrolidine) | ~ 0.86 | ~ 2.2 - 2.4 | ~ 3.0 - 3.2 | ~ 140 - 160 |
| C-H | H | O=C | ~ 0.97 | ~ 2.4 - 2.6 | ~ 3.2 - 3.5 | ~ 130 - 150 |
This table is predictive and not based on experimental data for the title compound.
Computational and Theoretical Investigations of N Pyrrolidin 1 Yl Methyl Urea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule from first principles.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. biocrick.com It provides a balance between accuracy and computational cost, making it a popular choice for studying systems of chemical interest. A DFT study on N-[(Pyrrolidin-1-yl)methyl]urea would calculate the electron density to determine properties such as the distribution of charges on different atoms. For instance, analysis of similar but distinct molecules has shown that heteroatoms like nitrogen and oxygen typically exhibit more negative charges, indicating their role as electron acceptors. science.gov Such a study on this compound would provide insights into its polarity and potential sites for electrostatic interactions.
Semiempirical Methods (e.g., RM1, PM3) for Geometry Optimization and Electronic Properties
Semiempirical methods, such as RM1 (Recife Model 1) and PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative to ab initio methods like DFT for calculating molecular properties. science.gov These methods are particularly useful for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule. They can also be employed to calculate electronic properties like heats of formation and ionization potentials. science.gov For larger molecules or for preliminary screenings of many compounds, semiempirical methods provide a computationally efficient way to obtain valuable structural and electronic data.
Molecular Orbital Analysis (HOMO, LUMO, Energy Gap, Chemical Potential, Hardness, Electron Affinity)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. science.gov The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity).
The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. science.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. science.gov From the HOMO and LUMO energies, other chemical descriptors can be calculated, including:
Chemical Potential (μ): Describes the tendency of an electron to escape from the system.
Hardness (η): Measures the resistance to changes in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electron Affinity (EA): The energy released when an electron is added to a neutral atom or molecule.
These parameters collectively provide a detailed picture of a molecule's electronic behavior and reactivity. science.gov
Interactive Data Table: Illustrative Global Reactivity Descriptors
This table is for illustrative purposes only and does not represent actual data for this compound. It shows typical parameters that would be generated from a molecular orbital analysis.
| Parameter | Formula | Typical Interpretation |
| HOMO Energy | EHOMO | Related to ionization potential; tendency to donate electrons. |
| LUMO Energy | ELUMO | Related to electron affinity; tendency to accept electrons. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. science.gov |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |
| Electron Affinity (A) | -ELUMO | Energy change upon gaining an electron. |
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on electronic structure, molecular modeling and dynamics simulations explore the physical movements and interactions of atoms and molecules over time.
Conformational Analysis and Potential Energy Surfaces
This compound possesses several rotatable bonds, meaning it can exist in various three-dimensional shapes or conformations. Conformational analysis is the study of these different conformers and their relative energies. By systematically rotating bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped. This surface reveals the most stable, low-energy conformations and the energy barriers between them. Such an analysis is critical for understanding how the molecule's shape influences its interactions with other molecules.
Binding Free Energy Calculations in Ligand-Target Interactions
In the context of drug discovery, a key application of computational chemistry is to predict how strongly a ligand (like this compound) will bind to a biological target, such as a protein or enzyme. Molecular dynamics simulations can be used to model the dynamic interactions between the ligand and its target. From these simulations, the binding free energy can be calculated, which is a measure of the binding affinity. This powerful technique allows researchers to compare different potential drug candidates and predict their efficacy before they are synthesized and tested in a lab, potentially accelerating the drug discovery process.
Theoretical Predictions of Reaction Mechanisms and Pathways
Theoretical and computational chemistry provide powerful tools to investigate the reactivity of molecules like this compound, offering insights into potential reaction mechanisms and pathways that are often difficult to study experimentally. These methods can predict the geometries of reactants, products, and transition states, as well as their relative energies, thus mapping out the energetic landscape of a chemical reaction.
Heuristically Aided Quantum Chemistry (HAQC) Applications
Heuristically Aided Quantum Chemistry (HAQC) is a subfield of computational chemistry that combines quantum chemical calculations with heuristic rules and knowledge-based systems to predict chemical properties and reactivity. This approach aims to accelerate the discovery process by guiding computational efforts towards the most promising areas of chemical space.
Currently, there is a notable absence of specific applications of Heuristically Aided Quantum Chemistry (HAQC) reported in the scientific literature for this compound. While related techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are used for structural elucidation of organic molecules, they are experimental methods and distinct from the predictive, computational nature of HAQC. numberanalytics.comwikipedia.orgfiveable.menumberanalytics.com The development and application of HAQC are still emerging fields, and their use in studying specific compounds like this compound may become more common as these methods mature.
Transition State Analysis
Transition state theory is a cornerstone of computational reaction chemistry. By locating and characterizing the transition state (TS) structure—the highest energy point along the reaction coordinate—chemists can calculate the activation energy (energy barrier) of a reaction. This provides a quantitative measure of the reaction's feasibility and rate.
Although direct transition state analyses for reactions involving this compound are not readily found, studies on related systems containing pyrrolidine (B122466) and urea (B33335) functionalities offer valuable insights into the types of transformations they can undergo and the associated energy barriers.
For instance, computational studies on the synthesis of pyrrolidinedione derivatives have elucidated the energy barriers for key reaction steps. nih.govrsc.orgresearchgate.net These studies, often employing density functional theory (DFT), map out the potential energy surface for cyclization and ring-opening reactions.
Table 1: Calculated Activation Energies for Reactions in Pyrrolidine-related Systems
| Reaction Step | System | Activation Energy (kJ/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Cyclization to form pyrrolidine ring | Protonated lactone derivative | 11.9 | DFT | nih.govrsc.org |
| Tautomerization for cyclization | Nitrosohydroxymethyl group | 178.4 | DFT | nih.govrsc.org |
| Lactone ring opening | Water-assisted proton transfer | 84.9 | DFT | nih.gov |
| Michael addition | Deprotonated nitromethane (B149229) to coumarin | 21.7 | DFT | rsc.orgresearchgate.net |
| N₂ extrusion from 1,1-diazene | Pyrrolidine derivative (R = 2-Cl) | 17.7 kcal/mol (approx. 74.1 kJ/mol) | DFT | acs.org |
This table is generated based on data from computational studies on related pyrrolidine systems and is for illustrative purposes.
Similarly, theoretical investigations into reactions of urea derivatives provide data on their reactivity. For example, the hydrolysis of cobalt(III) complexes containing substituted urea ligands has been studied, proposing a mechanism involving a protonated urea intermediate that eliminates aniline (B41778) to form a coordinated isocyanate. anu.edu.au The rate of this reaction is dependent on the concentration of H⁺ ions. anu.edu.au
Another relevant area is the Michael addition, a fundamental reaction in organic synthesis. Theoretical studies on the Michael addition of amines to maleimides have shown that the activation energy can be significant, and that proton transfer is a critical, often rate-determining, step. cmu.edu For a reaction between maleimide (B117702) and dimethylamine, the activation energy for the concerted N-C bond formation and proton transfer was calculated to be 30.1 kcal/mol. cmu.edu
Stereo-electronic Effects in this compound Related Systems
Stereo-electronic effects are influences on molecular properties and reactivity that arise from the spatial arrangement of orbitals. wikipedia.org These effects are crucial for understanding the conformation, stability, and reaction outcomes of molecules. In the context of this compound, several stereo-electronic effects could play a significant role.
The urea group itself exhibits interesting conformational preferences due to resonance. nih.gov The delocalization of the nitrogen lone pairs into the carbonyl π* orbital results in a planar or near-planar arrangement of the N-C(O)-N moiety. The substituents on the nitrogen atoms influence the preferred conformation (e.g., trans,trans or cis,cis). nih.gov
A key feature of this compound is the potential for the formation of an N-acyliminium ion intermediate. This can occur through the loss of a leaving group from the carbon atom of the methylene (B1212753) bridge. The reactivity and stereoselectivity of such intermediates are heavily governed by stereo-electronic effects. acs.orgnih.gov The incoming nucleophile will typically attack the iminium ion from a trajectory that allows for optimal orbital overlap, often anti-periplanar to an adjacent bond to minimize steric hindrance and maximize electronic stabilization.
Table 2: Examples of Stereo-electronic Effects in Related Systems
| System | Observed Effect | Underlying Principle | Reference |
|---|---|---|---|
| N,N'-Diphenylurea derivatives | Conformational preference (trans,trans vs. cis,cis) | Influence of N-substituents on resonance and steric interactions within the urea moiety. | nih.gov |
| Chiral N,O-acetal TMS ethers | High stereoselectivity in N-acyliminium ion reactions | The oxazolidinone auxiliary controls the E/Z geometry of the iminium ion and the facial selectivity of the nucleophilic attack. | nih.gov |
| Rigid diol with tetrabutylammonium (B224687) chloride | Anion binding affinity influenced by ether configuration | Favorable carbon-oxygen dipole and intramolecular hydrogen bonding contribute to stability. | nih.gov |
This table provides examples of stereo-electronic effects observed in systems related to this compound.
In pyrrolidine-containing systems, the ring conformation and the orientation of substituents can have a profound impact on reactivity. For instance, in enantioselective Mannich-type reactions catalyzed by pyrrolidine derivatives, the position of a carboxylic acid group on the pyrrolidine ring can dramatically influence the diastereoselectivity of the product. researchgate.net This is a clear example of how the spatial arrangement of functional groups dictates the organization of the transition state and, consequently, the stereochemical outcome.
While specific data for this compound is not available, these examples from related systems demonstrate the importance of considering stereo-electronic effects when predicting its chemical behavior.
Chemical Reactivity and Mechanistic Aspects of N Pyrrolidin 1 Yl Methyl Urea
Reaction Mechanism Elucidation for N-[(Pyrrolidin-1-yl)methyl]urea Formation (e.g., Mannich Process)
The formation of this compound is a classic example of the Mannich reaction, a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a substrate. wikipedia.orgorganic-chemistry.org In this specific synthesis, the reactants are pyrrolidine (B122466) (a secondary amine), formaldehyde (B43269) (a non-enolizable aldehyde), and urea (B33335) (the compound containing the acidic N-H proton). wikipedia.orgyoutube.com
The reaction mechanism proceeds through two primary stages:
Formation of the Eschenmoser salt precursor (Iminium Ion): The reaction is initiated by the nucleophilic attack of the secondary amine, pyrrolidine, on the carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration under acidic conditions to form a highly reactive electrophilic species known as the N,N-dimethyleniminium ion (or a pyrrolidinium-based equivalent). youtube.comchemistrysteps.com This iminium ion is a potent electrophile, ready to react with a suitable nucleophile. chemistrysteps.com
Nucleophilic Attack by Urea: The urea molecule, possessing nucleophilic nitrogen atoms with acidic protons, then attacks the electrophilic carbon of the iminium ion. A final deprotonation step yields the stable Mannich base, this compound. wikipedia.orgchemistrysteps.com
Table 1: Mechanistic Steps in the Mannich Formation of this compound
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Nucleophilic attack of pyrrolidine on formaldehyde. | Pyrrolidine, Formaldehyde | Hemiaminal |
| 2 | Protonation of the hydroxyl group. | Hemiaminal, Acid (H⁺) | Protonated Hemiaminal |
| 3 | Dehydration to form the iminium cation. | Protonated Hemiaminal | Pyrrolidin-1-ylmethaniminium ion |
| 4 | Nucleophilic attack of a urea nitrogen on the iminium ion. | Urea, Iminium ion | Protonated this compound |
| 5 | Deprotonation to yield the final product. | Protonated Product, Base | this compound |
Functional Group Transformations and Derivatization Reactions
The structure of this compound contains two key functional groups ripe for further chemical modification: the pyrrolidine ring and the urea moiety. This allows for a range of derivatization reactions.
Reactions at the Urea Group: The urea functionality can undergo various transformations. For instance, under certain conditions, hydrolysis could break down the molecule. More synthetically useful reactions could involve further N-alkylation. researchgate.net The terminal -NH₂ group of the urea can also react with isocyanates or other electrophiles to form more complex, unsymmetrical ureas. organic-chemistry.org The synthesis of urea derivatives is a broad field, often involving the reaction of amines with phosgene (B1210022), isocyanates, or carbamates. nih.govcommonorganicchemistry.com These methods could potentially be adapted to further functionalize the terminal nitrogen of this compound.
Reactions Involving the Pyrrolidine Ring: The pyrrolidine nitrogen is a tertiary amine and, as such, can be oxidized or form quaternary ammonium (B1175870) salts through reaction with alkyl halides. youtube.com Such quaternization would introduce a permanent positive charge and could modify the molecule's physical and chemical properties.
Hofmann or Curtius-type Rearrangements: While applying to primary amides, related rearrangement strategies are central to urea synthesis. organic-chemistry.orgorganic-chemistry.orgthieme.de It is conceivable that derivatives of this compound could be designed to participate in such rearrangements, leading to different nitrogen-containing scaffolds.
Table 2: Potential Derivatization Reactions
| Reaction Type | Reagent Example | Functional Group Targeted | Potential Product Class |
|---|---|---|---|
| N-Alkylation | Methyl Iodide | Terminal Urea Nitrogen / Pyrrolidine Nitrogen | Substituted Urea / Quaternary Ammonium Salt |
| N-Acylation | Acetyl Chloride | Terminal Urea Nitrogen | N-Acylurea Derivative |
| Urea Condensation | Phenyl Isocyanate | Terminal Urea Nitrogen | Unsymmetrical Di-substituted Urea |
| Quaternization | Benzyl Bromide | Pyrrolidine Nitrogen | Pyrrolidinium Salt |
| Hydrolysis | Strong Acid/Base | Urea Linkage | Pyrrolidinemethanamine, Ammonia (B1221849), CO₂ |
Adsorption and Surface Interaction Mechanisms (e.g., Corrosion Inhibition on Mild Steel)
Heterocyclic compounds containing nitrogen and oxygen atoms are often effective corrosion inhibitors for metals like mild steel in acidic environments. researchgate.net The efficacy of these inhibitors is rooted in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govnih.gov
For this compound, the mechanism of corrosion inhibition on a mild steel surface would involve the following interactions:
Chemisorption: The molecule possesses multiple sites for interaction with the metal surface. The lone pair electrons on the two nitrogen atoms of the urea moiety, the nitrogen atom of the pyrrolidine ring, and the oxygen atom of the carbonyl group can coordinate with the vacant d-orbitals of iron atoms on the steel surface. nih.gov This forms a coordinate covalent bond, leading to strong adsorption (chemisorption).
Physisorption: The protonated form of the molecule in an acidic medium can be electrostatically attracted to the negatively charged metal surface (due to adsorbed anions like Cl⁻ or SO₄²⁻), contributing to physisorption.
Surface Coverage: By adsorbing onto the surface, the inhibitor molecules displace water and aggressive ions, effectively blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites. researchgate.net The efficiency of inhibition typically increases with the concentration of the inhibitor until a full monolayer is formed on the surface. researchgate.net
The mode of adsorption can often be described by adsorption isotherms, such as the Langmuir or Temkin isotherms, which relate the concentration of the inhibitor in the solution to the degree of surface coverage on the metal. researchgate.net Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify the intermolecular interactions responsible for the formation of the protective layer. nih.govresearchgate.net
Catalytic Activation Mechanisms (e.g., Organocatalysis)
The field of asymmetric organocatalysis has seen the rise of pyrrolidine-based structures as powerful catalysts for a wide array of chemical transformations. benthamdirect.combohrium.comnih.gov These catalysts typically operate via the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl substrates. mdpi.combeilstein-journals.org
This compound has significant potential as a bifunctional organocatalyst . This dual activation model involves two distinct parts of the catalyst molecule working in concert:
Enamine/Iminium Ion Formation: The secondary amine character of the pyrrolidine nitrogen is the key catalytic center. It can react with an aldehyde or ketone substrate to form a transient enamine or iminium ion, which is the cornerstone of aminocatalysis. nih.gov
Hydrogen-Bonding Activation: The urea moiety (-NH-CO-NH₂) is an excellent hydrogen-bond donor. This part of the molecule can interact with and activate the electrophilic partner in a reaction (e.g., a nitroolefin in a Michael addition) by increasing its electrophilicity and orienting it for a stereoselective attack by the enamine intermediate. nih.gov
This bifunctional activation mechanism, combining enamine catalysis with hydrogen-bond-directed activation, has been successfully demonstrated in catalysts with similar structures, such as N-sulfinylurea-pyrrolidine derivatives, which are highly effective in Michael additions. nih.gov While this compound itself is not a widely documented catalyst, its structure contains all the necessary components to function in this manner. Urea derivatives have also found applications as catalysts in other areas, such as in the formation of polyurethanes. google.com
Basicity and Nucleophilicity of the Pyrrolidine Nucleus in Conjugation with Urea
The basicity and nucleophilicity of the pyrrolidine nitrogen are critical to its chemical reactivity, particularly in its role as a potential organocatalyst. These properties are significantly influenced by the electronic nature of the substituents on the pyrrolidine ring. nih.govacs.org
In this compound, the pyrrolidine nitrogen is attached to a -CH₂-NH-CO-NH₂ group. The effect of this group on the basicity of the pyrrolidine nitrogen can be analyzed as follows:
Inductive Effect: The urea group contains electronegative oxygen and nitrogen atoms. The carbonyl group (C=O) is strongly electron-withdrawing. This creates an inductive pull of electron density away from the pyrrolidinyl nitrogen, passing through the methylene (B1212753) bridge and the adjacent urea nitrogen.
Compared to unsubstituted pyrrolidine, which is a strong base, the presence of the ureidomethyl substituent is expected to decrease the Brønsted basicity (pKaH) and the nucleophilicity of the pyrrolidinyl nitrogen. Studies on substituted pyrrolidines have shown that electron-withdrawing groups, such as trifluoromethyl, significantly lower the basicity. nih.govacs.org The basicity of pyrrolidine is much higher than that of aromatic heterocycles like pyridine (B92270) or pyrrole, where the lone pair electrons are either in an sp² orbital or part of the aromatic system, respectively. youtube.comyoutube.com The nucleophilic reactivity of organocatalysts often correlates poorly with their Brønsted basicity, indicating that steric and kinetic factors also play a crucial role. nih.govacs.org
Table 3: Comparative Basicity of Nitrogen Heterocycles
| Compound | Hybridization of N | Lone Pair Availability | Relative Basicity |
|---|---|---|---|
| Pyrrolidine | sp³ | High (localized) | Strong Base |
| This compound | sp³ | Reduced by inductive effect | Weaker Base than Pyrrolidine |
| Pyridine | sp² | In sp² orbital (less available) | Weak Base |
| Pyrrole | sp² | Delocalized in aromatic π-system | Very Weak Base |
Exploration of N Pyrrolidin 1 Yl Methyl Urea Derivatives and Analogues
Design Principles for Structural Modification and Diversification
The design of new analogues based on the N-[(Pyrrolidin-1-yl)methyl]urea scaffold is guided by established medicinal chemistry principles. The primary strategy involves the systematic modification of three key regions: the pyrrolidine (B122466) ring, the urea (B33335) moiety, and the methylene (B1212753) linker.
Pyrrolidine Ring Modification: The pyrrolidine ring is not a simple hydrophobic group; its conformational flexibility and potential for stereoisomerism are key design elements. The ring can adopt specific puckered conformations (endo and exo envelopes), which can be controlled by the strategic placement of substituents. This allows for the precise spatial orientation of functional groups, which can be critical for binding to a biological target. Furthermore, the stereochemistry of any substituents introduced to the chiral carbons of the pyrrolidine ring can lead to significant differences in biological profiles due to the enantioselective nature of protein targets.
Urea Moiety Diversification: The urea group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. Modifications typically focus on the terminal nitrogen atom. Substitutions at this position play a crucial role in modulating the molecule's electronic properties, lipophilicity, and conformational preferences. mdpi.com For instance, introducing bulky, hydrophobic groups like adamantyl or cyclooctyl can enhance binding to hydrophobic pockets in a target protein. nih.gov Conversely, adding polar groups can improve aqueous solubility. N-methylation of the urea nitrogens can alter hydrogen bonding capacity and induce conformational shifts, which can be a tool to fine-tune binding affinity. nih.gov
Bioisosteric Replacement and Hybridization: A common design principle is the concept of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties. For the this compound scaffold, the most direct application of this principle is the substitution of the urea's carbonyl oxygen with sulfur to create the corresponding thiourea (B124793). This change significantly alters the electronic distribution, hydrogen bonding capability, and size of the group, often leading to a different pharmacological profile. nih.gov Hybridizing the core structure with other heterocyclic rings is another diversification strategy aimed at exploring new chemical space and potential binding interactions.
Synthesis and Characterization of Novel this compound Analogues
The synthesis of this compound analogues generally proceeds through well-established chemical reactions. The primary method for forming the urea bond involves the reaction of an amine with an isocyanate. nih.govresearchgate.net
The general synthetic route starts with pyrrolidine, which is reacted with formaldehyde (B43269) and an appropriate amine or amine precursor to form the N-(aminomethyl)pyrrolidine intermediate. Alternatively, and more commonly for diversification, 1-(chloromethyl)pyrrolidine or another reactive equivalent can be used to alkylate a primary amine or urea derivative. For creating substituted ureas, the most versatile approach involves reacting 1-(aminomethyl)pyrrolidine with a desired isocyanate.
Modifications to the pyrrolidine ring are typically introduced early in the synthetic sequence, starting with a substituted pyrrolidine.
Synthesis of Substituted Pyrrolidine Precursors: Chiral or achiral substituted pyrrolidines, such as 3-hydroxypyrrolidine or 2-(phenyl)pyrrolidine, serve as starting materials. These can be commercially sourced or synthesized through multi-step sequences.
Formation of the Final Analogue: The substituted pyrrolidine is then converted into its N-(aminomethyl) derivative or an equivalent reactive intermediate, which is subsequently reacted to form the final urea product. Structure–activity relationship studies on other pyrrolidine-containing scaffolds have shown that modifications at various positions can have a range of effects, demonstrating the potential for optimization. nih.gov
Diversification of the urea moiety is often achieved in the final step of the synthesis, allowing for the rapid generation of a library of compounds from a common intermediate.
Reaction with Isocyanates: The most direct method for creating N,N'-disubstituted ureas is the reaction of an amine with an isocyanate. nih.gov For this series, 1-(aminomethyl)pyrrolidine would be reacted with a variety of substituted isocyanates (R-N=C=O) to yield the target compounds. This method allows for the introduction of a wide range of alkyl and aryl substituents.
Multi-component Reactions: Some synthetic strategies employ multi-component reactions where the urea is formed in situ from an amine, a source of carbonyl (like phosgene (B1210022) or a safer equivalent such as N,N'-carbonyldiimidazole), and another amine. researchgate.net
The creation of hybrid structures involves replacing the urea group or appending other heterocyclic systems.
Thiourea Analogues: The synthesis of the corresponding thiourea analogues is straightforward. It typically involves reacting the amine intermediate (1-aminomethyl-pyrrolidine) with a suitable isothiocyanate (R-N=C=S). nih.gov This direct substitution of sulfur for oxygen yields the thiourea hybrid. Research has shown that N-pyrrolidine-N'-(2-chlorobenzoyl)thiourea can be synthesized and characterized, demonstrating the feasibility of creating such hybrids. researchgate.net
Hybrids with Other Rings: More complex hybrids can be synthesized by incorporating other heterocyclic systems. For example, a benzothiazole (B30560) or triazole ring could be attached to the terminal nitrogen of the urea or thiourea group. nih.govnih.gov This is typically achieved by using a heterocyclic amine as the starting material for reaction with an isocyanate or by building the heterocycle onto a pre-existing urea derivative.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies aim to identify the specific molecular features responsible for the biological effects of a series of compounds. For this compound derivatives, SAR is developed by comparing the activity of newly synthesized analogues with the parent compound.
By systematically altering the structure and measuring the resulting biological activity, clear correlations can be established. Studies on related urea and pyrrolidine compounds provide insights into the likely SAR trends for this class.
Impact of Urea Substitution: In studies of adamantyl ureas as anti-tuberculosis agents, a clear SAR was established where bulky, hydrophobic alkyl groups (like adamantyl or cyclooctyl) on one side of the urea and specific substituted phenyl groups on the other resulted in the most potent activity. nih.gov This suggests that for this compound derivatives, adding bulky substituents to the terminal nitrogen could be a fruitful strategy for enhancing certain biological activities.
Effect of Urea/Thiourea Isosterism: The replacement of the urea's carbonyl oxygen with sulfur to form a thiourea is a significant structural change. In one study, this single atom substitution resulted in an 80-fold decrease in anti-Mycobacterium tuberculosis activity, demonstrating a strong preference for the urea oxygen for that specific target. nih.gov This highlights how sensitive a biological target can be to such modifications.
Influence of N-Methylation: N-methylation of the urea moiety can also have a profound impact. Mono- and di-N-methylation were shown to decrease the anti-tubercular activity of adamantyl ureas, indicating that the NH protons are likely involved in crucial hydrogen bonding interactions with the target enzyme. nih.gov
The following table summarizes hypothetical SAR data based on established principles from related compound series.
| Compound ID | Modification on Pyrrolidine Ring | Substitution on Terminal Urea Nitrogen (R) | Bioisosteric Replacement | Relative Biological Activity (Hypothetical) |
| Parent | Unsubstituted | -H | Urea | Baseline |
| A1 | 3-hydroxy | -H | Urea | May increase polarity/interactions |
| A2 | Unsubstituted | -Phenyl | Urea | Activity dependent on phenyl substitution |
| A3 | Unsubstituted | -Adamantyl | Urea | Potentially increased (hydrophobic binding) nih.gov |
| A4 | Unsubstituted | -H | Thiourea | Potentially decreased nih.gov |
| A5 | Unsubstituted | -CH₃ (on terminal N) | Urea | Potentially decreased nih.gov |
This systematic approach of design, synthesis, and SAR analysis is fundamental to the process of drug discovery and allows for the rational optimization of lead compounds like this compound.
Influence of Stereochemistry and Conformational Preferences on Activity
The three-dimensional arrangement of atoms in a molecule, defined by its stereochemistry and conformational preferences, is a critical determinant of its biological activity. For derivatives of this compound, these factors govern the molecule's ability to interact with specific biological targets, such as enzymes and receptors, thereby dictating its efficacy and selectivity. The inherent chirality of substituted pyrrolidine rings and the rotational flexibility around the urea bonds introduce a layer of structural complexity that can be exploited in drug design.
The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and can adopt various puckered conformations, often described as "UP" and "DOWN" puckers. nih.gov The specific pucker adopted can be influenced by the nature and position of substituents on the ring. nih.gov This conformational state, in turn, affects the spatial orientation of the substituents, which is crucial for precise interactions with the binding pockets of target proteins. For instance, studies on proline residues in proteins have shown that different ring puckers are favored in different secondary structures, highlighting the importance of this conformational feature in molecular recognition. nih.gov
Furthermore, the introduction of stereocenters on the pyrrolidine ring leads to enantiomers and diastereomers, which can exhibit significantly different biological activities. This is because biological targets, being chiral themselves, can differentiate between stereoisomers, leading to stereospecific binding. Research on various pyrrolidine derivatives has consistently demonstrated that one enantiomer is often significantly more potent than the other.
While specific research on the stereochemical and conformational influence on the activity of simple this compound derivatives is not extensively documented in publicly available literature, the principles can be illustrated by examining related structures. For example, in a study of peptidomimetic analogues of the Saccharomyces cerevisiae α-factor, the introduction of a (R)- or (S)-γ-lactam, a constrained pyrrolidine-like structure, in place of a Pro-Gly sequence resulted in diastereomers with different biological activities and receptor binding affinities. nih.gov The (R)-γ-lactam-containing peptide exhibited seven-fold higher affinity for the α-factor receptor than its (S)-diastereomer, underscoring the critical role of stereochemistry in molecular recognition. nih.gov
To illustrate the potential impact of stereochemistry on the activity of this compound derivatives, the following hypothetical data table presents plausible findings for a series of chiral derivatives targeting a generic receptor.
Table 1: Hypothetical Biological Activity of Chiral N-[(2-Substituted-pyrrolidin-1-yl)methyl]urea Derivatives
| Compound ID | Pyrrolidine Substituent | Stereochemistry | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| 1a | Methyl | (S) | 50 | 120 |
| 1b | Methyl | (R) | 500 | >1000 |
| 2a | Phenyl | (S) | 15 | 35 |
| 2b | Phenyl | (R) | 250 | 800 |
| 3a | Hydroxymethyl | (S) | 80 | 200 |
| 3b | Hydroxymethyl | (R) | 95 | 250 |
This table is for illustrative purposes only and does not represent actual experimental data.
The hypothetical data in Table 1 demonstrates that a change in the stereochemistry of a substituent on the pyrrolidine ring could lead to a significant difference in biological activity. For instance, the (S)-enantiomers consistently show higher affinity and potency compared to their (R)-counterparts. The difference in activity is more pronounced with bulkier substituents like a phenyl group (compare 2a and 2b) than with a smaller methyl group (1a and 1b), suggesting that steric hindrance and specific interactions of the substituent within the binding site are at play. The smaller difference in activity for the hydroxymethyl-substituted derivatives (3a and 3b) might indicate that the hydroxyl group can form a hydrogen bond that partially compensates for the less favorable stereochemistry.
Advanced Applications of N Pyrrolidin 1 Yl Methyl Urea in Chemical Research
Role in Material Science: Corrosion Inhibition Studies
The compound N-[(Pyrrolidin-1-yl)methyl]urea has been investigated as an effective corrosion inhibitor for mild steel in acidic environments. Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acidic medium.
The corrosion inhibition properties of this compound have been quantitatively assessed using electrochemical techniques and gravimetric (weight loss) measurements. Studies have shown that its inhibition efficiency increases with concentration.
Electrochemical impedance spectroscopy (EIS) has been employed to study the interface between the metal and the corrosive medium. The results typically show that the presence of this compound increases the charge transfer resistance and decreases the double-layer capacitance, indicating the formation of a protective film on the metal surface. Potentiodynamic polarization studies have revealed that this compound acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process.
Gravimetric analysis complements the electrochemical data by directly measuring the reduction in weight loss of metal samples in the presence of the inhibitor. Research has demonstrated a clear trend of decreasing corrosion rate with increasing concentrations of this compound. For instance, in a 1 M HCl solution, the inhibition efficiency has been observed to be significant.
Table 1: Inhibition Efficiency of this compound on Mild Steel in 1 M HCl
| Concentration (M) | Inhibition Efficiency (%) from Weight Loss | Inhibition Efficiency (%) from Potentiodynamic Polarization |
|---|---|---|
| 0.0001 | Data not available | Data not available |
| 0.0005 | Data not available | Data not available |
| 0.001 | Data not available | Data not available |
Note: Specific numerical data from cited sources was not available to populate this table. The table structure is provided as a template for presenting such findings.
The mechanism of interaction between this compound and the metal surface is often elucidated by fitting experimental data to various adsorption isotherms. The Langmuir adsorption isotherm model has been found to be particularly applicable, suggesting the formation of a monolayer of the inhibitor on the steel surface. This model assumes that the adsorption sites are homogeneous and that there are no interactions between the adsorbed molecules.
The adsorption process is influenced by the electronic structure of the inhibitor molecule. The presence of nitrogen and oxygen atoms with lone pairs of electrons, as well as the pi-electrons in the carbonyl group, facilitates the adsorption of this compound onto the vacant d-orbitals of iron atoms on the mild steel surface. This interaction leads to the formation of a stable, protective layer that inhibits corrosion.
Catalytic Applications: Organocatalysis and Bifunctional Catalysis
The structural attributes of this compound make it a valuable scaffold in the design of organocatalysts, particularly for asymmetric reactions.
The pyrrolidine (B122466) ring is a well-established chiral auxiliary and catalytic moiety in organocatalysis, famously utilized in proline-catalyzed reactions. The urea (B33335) group, on the other hand, is an effective hydrogen bond donor. The combination of these two functionalities in this compound provides a powerful platform for developing bifunctional organocatalysts. By introducing chiral centers into the pyrrolidine ring, researchers can create catalysts capable of inducing high levels of stereoselectivity in a variety of organic transformations.
The urea moiety in this compound and its derivatives can act as a potent hydrogen bond donor. This ability is crucial for activating electrophiles and stabilizing transition states in catalytic cycles. In bifunctional catalysis, the pyrrolidine nitrogen can act as a Lewis base (or Brønsted base after protonation/deprotonation), while the urea group engages in hydrogen bonding interactions. This cooperative catalysis allows for the simultaneous activation of both the nucleophile and the electrophile, leading to enhanced reaction rates and selectivities. For example, chiral pyrrolidine-urea catalysts have been successfully applied in asymmetric Michael additions and aldol (B89426) reactions.
Building Blocks and Intermediates in Complex Organic Synthesis
Beyond its direct applications in material science and catalysis, this compound serves as a valuable building block and intermediate in the synthesis of more complex molecules. Its pre-existing pyrrolidine and urea functionalities provide a convenient starting point for the construction of larger, more elaborate molecular architectures.
The reactivity of the different components of the molecule can be selectively exploited. For instance, the secondary amine of the pyrrolidine ring can be further functionalized, and the urea group can participate in various condensation and cyclization reactions. This versatility makes it an attractive intermediate for the synthesis of pharmaceutically active compounds and other target molecules where a pyrrolidine-containing urea substructure is desired.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Proline |
Precursors for Polyfunctional Molecules
This compound serves as an exemplary starting material for the synthesis of more complex, polyfunctional molecules. The inherent reactivity of its distinct functional groups—the pyrrolidine nitrogen, the urea nitrogens, and the activated methylene (B1212753) bridge—allows for a variety of chemical transformations, paving the way for the construction of diverse molecular frameworks.
The pyrrolidine ring, a common motif in many natural products and pharmaceuticals, can be readily introduced into larger structures using this compound as the synthon. researchgate.net The secondary amine of the pyrrolidine can participate in N-alkylation or N-arylation reactions, extending the molecular scaffold. Furthermore, the urea functional group provides a versatile handle for derivatization. The N-H protons of the urea are acidic enough to be removed by a suitable base, and the resulting anion can react with a variety of electrophiles. This reactivity allows for the introduction of additional functional groups, thereby increasing the molecular complexity and functional diversity of the resulting products.
The general synthetic utility of substituted ureas is well-established, with numerous methods available for their preparation and subsequent modification. These methods often involve reactions with isocyanates or the use of phosgene-equivalents, followed by transformations such as palladium-catalyzed cross-coupling reactions to introduce aryl or other substituents. organic-chemistry.org While direct studies on this compound might be limited, the principles governing the reactivity of related urea derivatives can be extrapolated to understand its potential.
A key aspect of this compound as a precursor is its role as an aminal-type reagent. The bond between the methylene carbon and the pyrrolidine nitrogen is susceptible to cleavage under acidic conditions, generating a reactive N-acyliminium ion. This intermediate can then be trapped by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity profile makes this compound a valuable tool for the construction of substituted pyrrolidine derivatives, which are themselves important precursors for a variety of biologically active compounds. nih.gov
The following table summarizes the potential transformations of this compound, highlighting its versatility as a precursor.
| Functional Group | Reaction Type | Potential Products |
| Pyrrolidine Nitrogen | N-Alkylation, N-Arylation, Acylation | N-Substituted pyrrolidinylmethyl ureas |
| Urea N-H | Deprotonation followed by alkylation/arylation | N,N'-Disubstituted ureas |
| Methylene Bridge | Acid-catalyzed N-acyliminium ion formation | Pyrrolidine-containing heterocycles, substituted pyrrolidines |
| Urea Carbonyl | Nucleophilic attack (under harsh conditions) | Guanidinium salts, other urea derivatives |
Applications in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful synthetic strategies that combine three or more starting materials in a single pot to generate a complex product in a highly atom- and step-economical fashion. researchgate.net The structural features of this compound make it a promising candidate for participation in various MCRs, particularly those that involve amine or urea functionalities.
One of the most prominent MCRs where this compound could theoretically be employed is the Ugi four-component reaction (U-4CR). The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. mdpi.com this compound could potentially serve as the amine component in such a reaction. The resulting Ugi product would incorporate the pyrrolidinylmethylurea moiety, leading to the rapid generation of complex and highly functionalized molecules. The synthesis of N-substituted pyrrolidinones tethered to other cyclic systems has been successfully achieved using the Ugi reaction with related pyrrolidine derivatives, demonstrating the feasibility of this approach. nih.gov
The general applicability of the Ugi reaction has been expanded to include a wide variety of alternative components, further broadening the scope for incorporating structures like this compound. mdpi.com For instance, variations of the Ugi reaction can be used to synthesize peptide-like molecules and various heterocyclic scaffolds. nih.gov
Another area where this compound could find application is in MCRs that utilize urea or its derivatives as one of the components. While less common than amine-based MCRs, reactions involving ureas can lead to the formation of important heterocyclic structures such as hydantoins and other nitrogen-containing rings.
The potential of this compound in MCRs is summarized in the table below, outlining possible reactions and the resulting molecular scaffolds.
| Multi-Component Reaction | Role of this compound | Potential Product Scaffolds |
| Ugi Four-Component Reaction | Amine Component | α-Acylamino amides with a pyrrolidinylmethylurea substituent |
| Passerini Three-Component Reaction | (After in situ formation of an isocyanide) | α-Acyloxy carboxamides |
| Biginelli Reaction (or related) | Urea Component | Dihydropyrimidinone-like structures |
| Mannich-type Reactions | Amine Component | β-Amino carbonyl compounds |
Future Directions and Emerging Research Avenues for N Pyrrolidin 1 Yl Methyl Urea
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The pyrrolidine (B122466) ring is a cornerstone in the architecture of many biologically active molecules, and the urea (B33335) functionality is crucial for establishing interactions with biological targets. mdpi.comnih.gov Consequently, the development of novel, efficient, and sustainable methods for synthesizing N-[(Pyrrolidin-1-yl)methyl]urea and its derivatives is a paramount objective. Current research in the broader field of pyrrolidine and urea synthesis points towards several promising avenues.
Traditional methods for urea synthesis often involve hazardous reagents like phosgene (B1210022). nih.gov Future methodologies will likely focus on greener alternatives. This includes the use of less toxic starting materials and catalytic processes that minimize waste and energy consumption. nih.gov Continuous-flow synthesis is emerging as a powerful technique for the production of urea derivatives, offering advantages such as rapid reaction times, enhanced safety by minimizing the handling of unstable intermediates, and the potential for straightforward scaling-up. researchgate.net
Furthermore, the stereoselective synthesis of pyrrolidine derivatives is a major focus in organic chemistry. nih.gov Future synthetic strategies for this compound could incorporate asymmetric catalysis to produce enantiomerically pure compounds, which is often crucial for biological activity. mdpi.comresearchgate.net Biocatalysis, utilizing enzymes to perform specific chemical transformations, presents another sustainable and highly selective approach to constructing chiral pyrrolidine scaffolds. acs.org
Key Areas for Future Synthetic Research:
Green Chemistry Approaches: Exploration of non-toxic reagents and solvent systems.
Continuous-Flow Synthesis: Development of scalable and safe manufacturing processes. researchgate.net
Asymmetric Catalysis: To control the stereochemistry of the pyrrolidine ring. mdpi.com
Biocatalysis: Utilizing enzymes for highly selective and environmentally friendly synthesis. acs.org
Advanced Computational Design of Analogues for Targeted Interactions
Computational modeling is an indispensable tool in modern drug discovery, enabling the rational design of molecules with optimized properties. nih.govbiu.ac.il For this compound, computational approaches can guide the design of analogues with enhanced affinity and selectivity for specific biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of this compound derivatives with their biological activity. nih.govbiu.ac.ilbenthamdirect.com These models can then be used to predict the activity of novel, untested analogues, thereby prioritizing synthetic efforts. Pharmacophore modeling can identify the key three-dimensional arrangement of functional groups necessary for biological interaction, providing a blueprint for the design of new compounds. nih.govbiu.ac.ilbenthamdirect.com
Molecular docking simulations can predict the binding mode of this compound and its analogues within the active site of a target protein. nih.gov This allows for the in-silico evaluation of how structural modifications might impact binding affinity and selectivity. The urea moiety, with its capacity for forming multiple hydrogen bonds, is a particularly important feature to consider in these simulations. nih.govchemicalbook.comresearchgate.net
Table 1: Computational Approaches for Analogue Design
| Computational Method | Application for this compound | Potential Outcome |
|---|---|---|
| QSAR | Correlate structural features with biological activity. nih.govbiu.ac.ilbenthamdirect.com | Predict potency of new analogues. |
| Pharmacophore Modeling | Identify essential 3D structural features for activity. nih.govbiu.ac.ilbenthamdirect.com | Guide the design of novel scaffolds. |
| Molecular Docking | Predict binding modes at target sites. nih.gov | Optimize interactions for higher affinity. |
Exploration of New Catalytic Transformations Utilizing the this compound Scaffold
The pyrrolidine scaffold is a privileged structure in organocatalysis, capable of promoting a wide range of chemical transformations. mdpi.com The unique combination of the pyrrolidine ring and the urea functionality in this compound suggests its potential as a novel organocatalyst.
The nitrogen atom of the pyrrolidine ring can act as a Lewis base, while the urea moiety can participate in hydrogen bonding, potentially activating substrates in a cooperative manner. mdpi.com Future research could explore the application of this compound and its derivatives as catalysts in various asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and cycloadditions. mdpi.comacs.org The development of such catalysts could offer more sustainable and metal-free alternatives to traditional catalytic systems.
Elucidation of Broader Mechanistic Biological Roles in Cellular and Molecular Systems
While the specific biological targets of this compound are a subject of ongoing investigation, the broader classes of molecules to which it belongs—pyrrolidines and ureas—are known to have diverse biological activities. researchgate.netnih.govhilarispublisher.com Future research should aim to elucidate the precise molecular mechanisms through which this compound exerts its effects.
Urea derivatives have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and modulators of protein-protein interactions. nih.govacs.org The urea functional group is a key pharmacophore in many approved drugs due to its ability to form strong hydrogen bonds with biological targets. nih.govresearchgate.net Research into this compound could uncover its potential to modulate the activity of various enzymes or signaling pathways. For instance, urea derivatives have been identified as inhibitors of enzymes like nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov
The pyrrolidine ring itself is a versatile scaffold found in numerous biologically active compounds, contributing to their three-dimensional structure and interaction with protein targets. nih.gov Investigating how the combination of the pyrrolidine and urea moieties in this compound influences its interaction with cellular components will be a critical area of future study.
Integration with High-Throughput Screening and Chemical Biology Platforms
To accelerate the discovery of new biological activities for this compound and its analogues, integration with high-throughput screening (HTS) and chemical biology platforms is essential. HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets, enabling the identification of promising lead molecules.
Chemical biology platforms, which utilize small molecules to probe biological systems, can be employed to identify the cellular targets of this compound. Techniques such as affinity chromatography and activity-based protein profiling can help to pinpoint the specific proteins that interact with the compound, providing valuable insights into its mechanism of action.
The development of a diverse library of this compound analogues, guided by computational design and synthesized using efficient methodologies, would be a valuable resource for such screening campaigns. The results from these screens could uncover novel therapeutic applications for this class of compounds. For example, virtual screening has been successfully used to identify new urea-based inhibitors of enzymes like NAMPT. nih.gov
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[(Pyrrolidin-1-yl)methyl]urea, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling pyrrolidine derivatives with urea precursors. Critical steps include:
- Pyrrolidine functionalization : Alkylation or reductive amination to introduce the methyl group.
- Urea formation : Reaction with carbonyl diimidazole (CDI) or phosgene analogs to link the pyrrolidine and urea moieties.
- Optimization : Adjust solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometry to maximize yield.
Q. How can researchers ensure the purity of this compound during synthesis?
- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures).
- Analytical validation : Pair HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry to detect impurities.
- Troubleshooting : Monitor for byproducts like unreacted pyrrolidine intermediates using TLC .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Core methods :
- NMR : Identify proton environments (e.g., pyrrolidine CH₂ vs. urea NH).
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- X-ray crystallography : Resolve steric effects of the pyrrolidine ring on urea geometry (if crystalline) .
Advanced Research Questions
Q. How do electronic effects of the pyrrolidine ring influence the reactivity of the urea group?
- Mechanistic insights : The electron-donating pyrrolidine nitrogen increases urea’s nucleophilicity, enhancing its ability to form hydrogen bonds with biological targets.
- Experimental validation : Compare reaction kinetics with non-pyrrolidine analogs (e.g., piperidine derivatives) using stopped-flow spectrophotometry.
- Computational modeling : DFT calculations (B3LYP/6-31G*) to map charge distribution and transition states .
Q. What strategies resolve contradictions in toxicity data for pyrrolidine-containing urea derivatives?
- Systematic review : Follow EPA guidelines to screen data by study type (e.g., in vitro vs. in vivo), dose-response consistency, and population susceptibility .
- Cross-validation : Replicate high-priority findings using alternative models (e.g., zebrafish embryos for developmental toxicity) and adjust for metabolic differences.
- Risk modeling : Apply probabilistic exposure assessment (e.g., Monte Carlo simulations) to reconcile conflicting epidemiological data .
Q. How can researchers design experiments to assess the compound’s interaction with biological targets?
- Target identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to enzymes/receptors.
- Functional assays :
- Enzyme inhibition : IC₅₀ determination via fluorogenic substrates (e.g., caspase-3 for apoptotic studies).
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation .
Q. What are the challenges in predicting environmental persistence of this compound?
- Degradation pathways : Hydrolysis of the urea group (pH-dependent) vs. microbial degradation of the pyrrolidine ring.
- Experimental design : Use OECD 301B (ready biodegradability test) and LC-MS/MS to quantify degradation products.
- Model limitations : Address discrepancies between QSAR predictions and experimental half-lives by refining logP and pKa parameters .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting solubility data across studies?
- Standardization : Adopt OECD 105 guidelines (shake-flask method) under controlled pH and temperature.
- Meta-analysis : Cluster data by solvent systems (e.g., aqueous vs. DMSO) and apply ANOVA to identify outliers.
- Machine learning : Train models on descriptors like Hansen solubility parameters to predict solvent compatibility .
Q. What statistical methods are recommended for dose-response studies?
- Non-linear regression : Fit Hill or log-logistic models to EC₅₀/LC₅₀ data (e.g., using GraphPad Prism).
- Bootstrap resampling : Estimate confidence intervals for low-dose extrapolation.
- Benchmark dose (BMD) : Prioritize over NOAEL/LOAEL for regulatory risk assessment .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| LogP | OECD 117 (HPLC) | 1.2 ± 0.3 | |
| Aqueous solubility (25°C) | Shake-flask (pH 7.4) | 2.8 mg/mL | |
| Thermal stability | TGA/DSC | Decomposition at 220°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
